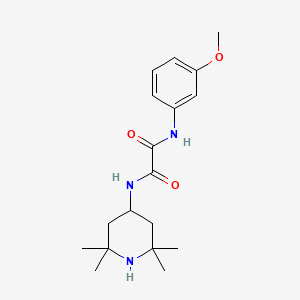
N-(3-methoxyphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide, also known as MMPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the piperidine family and has been synthesized and studied extensively to understand its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important for cognitive function and motor control. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of these neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to decrease the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to improve cognitive function and motor control in animal models, further supporting its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has also been extensively studied, making it a well-characterized compound for research purposes. However, this compound also has some limitations. Its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, its effects may vary depending on the dose and route of administration, which may complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide. One potential direction is to further elucidate its mechanism of action, which may lead to the development of more targeted and effective therapies for neurodegenerative disorders and chronic pain. Another potential direction is to explore the potential of this compound for the treatment of other disorders, such as depression and anxiety. Additionally, further studies are needed to optimize the dose and route of administration of this compound for maximum efficacy and minimal side effects.
Métodos De Síntesis
N-(3-methoxyphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide can be synthesized through a multistep process, starting with the reaction of 3-methoxyaniline with 2,2,6,6-tetramethylpiperidine-4-one. The resulting product is then reacted with ethanediamine to produce this compound in high yield and purity. This synthesis method has been optimized and validated in several studies, making this compound readily available for research purposes.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.
Propiedades
IUPAC Name |
N'-(3-methoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-17(2)10-13(11-18(3,4)21-17)20-16(23)15(22)19-12-7-6-8-14(9-12)24-5/h6-9,13,21H,10-11H2,1-5H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZXMWZQWSHQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

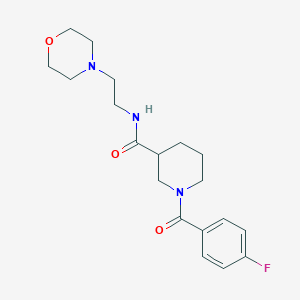
![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)
![[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7546365.png)
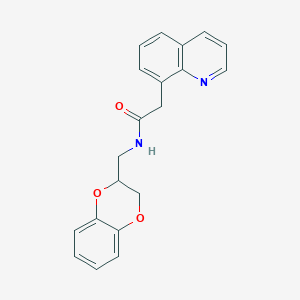
![(2-methylcyclopropyl)-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7546381.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropylcarbamoyl)propanamide](/img/structure/B7546394.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546400.png)
![2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546407.png)
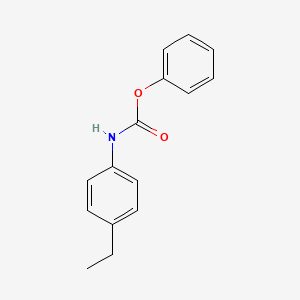
![2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)
![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)
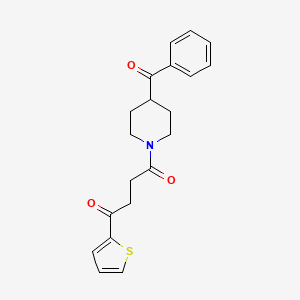
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)
![2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7546452.png)